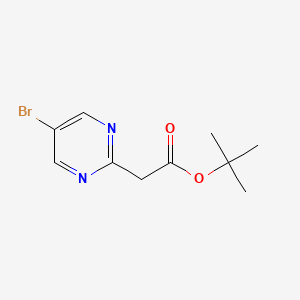

Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate

説明

特性

IUPAC Name |

tert-butyl 2-(5-bromopyrimidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAGLHOIWJHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697546 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114830-16-8 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, a molecule of growing significance, represents a quintessential example of such a scaffold. Its unique structural architecture, combining a reactive bromopyrimidine core with a protected acetic acid side chain, positions it as a highly valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted protein degraders.

Physicochemical and Structural Properties

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a solid at room temperature, a characteristic that facilitates its handling and storage in a laboratory setting.[1] The compound's core structure features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The bromine atom at the 5-position is a key functional handle for synthetic diversification, while the tert-butyl acetate group at the 2-position provides a latent carboxylic acid functionality, protected by a sterically hindered tert-butyl group that can be removed under specific acidic conditions.

| Property | Value | Source |

| CAS Number | 1114830-16-8 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| Appearance | Solid | Vendor Data |

| Purity | Typically ≥98% | Vendor Data |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Mechanistic Insights

Representative Synthesis Protocol:

Step 1: Synthesis of 2-(5-bromopyrimidin-2-yl)acetic acid.

-

Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl acetate (1.2 eq).

-

Base Addition: Cool the mixture to -78 °C in a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) (1.2 eq) dropwise, maintaining the internal temperature below -70 °C. The causality for using a strong, sterically hindered base at low temperature is to promote the deprotonation of the alpha-carbon of the acetate to form a reactive enolate, while minimizing side reactions such as nucleophilic attack on the pyrimidine ring.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 2-(5-bromopyrimidin-2-yl)acetic acid can be purified by column chromatography on silica gel.

Step 2: Tert-butylation of 2-(5-bromopyrimidin-2-yl)acetic acid.

-

Reaction Setup: Dissolve the purified 2-(5-bromopyrimidin-2-yl)acetic acid (1.0 eq) in dichloromethane (DCM). Add N,N-dimethylformamide (DMF) (catalytic amount) followed by oxalyl chloride (1.5 eq) dropwise at 0 °C. This step converts the carboxylic acid to a more reactive acyl chloride.

-

Esterification: In a separate flask, prepare a solution of tert-butanol (2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM. Slowly add the freshly prepared acyl chloride solution to the tert-butanol solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, can be purified by flash column chromatography.

Structural Verification and Spectral Analysis

Structural confirmation of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate relies on a combination of spectroscopic techniques. While experimental data is not publicly available, a predicted spectral analysis provides a reliable reference for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.75 (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The downfield chemical shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

δ 3.85 (s, 2H): This singlet represents the two protons of the methylene group (CH₂) adjacent to both the pyrimidine ring and the carbonyl group.

-

δ 1.45 (s, 9H): This sharp, intense singlet is characteristic of the nine equivalent protons of the tert-butyl group. Its high integration value (9H) is a key identifier.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 169.0: Carbonyl carbon of the ester.

-

δ 160.0: Carbon atoms at positions 4 and 6 of the pyrimidine ring.

-

δ 158.0: Carbon atom at position 2 of the pyrimidine ring, attached to the acetate side chain.

-

δ 120.0: Carbon atom at position 5 of the pyrimidine ring, bearing the bromine atom.

-

δ 82.0: Quaternary carbon of the tert-butyl group.

-

δ 45.0: Methylene carbon (CH₂).

-

δ 28.0: Methyl carbons of the tert-butyl group.

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

m/z 272/274 [M⁺]: Molecular ion peaks.

-

m/z 216/218: Loss of isobutylene (C₄H₈) from the tert-butyl group, a very common fragmentation pathway for tert-butyl esters.

-

m/z 57: The tert-butyl cation [C(CH₃)₃]⁺, which is often the base peak.

Reactivity and Application in Drug Discovery: A Gateway to PROTACs

The primary utility of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate in drug discovery is its role as a versatile building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

The 5-bromo position on the pyrimidine ring is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the straightforward installation of a wide variety of aryl or heteroaryl groups, which typically serve as the warhead that binds to the target protein of interest.

Plausible Application in PROTAC Synthesis:

A hypothetical synthesis of a PROTAC targeting a protein of interest (POI) can be envisioned. The tert-butyl 2-(5-bromopyrimidin-2-yl)acetate serves as a precursor to the linker component that connects the POI-binding ligand to an E3 ligase ligand.

-

Suzuki Coupling: The 5-bromopyrimidine undergoes a Suzuki coupling with a boronic acid or ester derivative of a known POI ligand.

-

Deprotection: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled to the amine handle of a linker attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt).

Handling and Safety Information

Based on available vendor safety data, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate should be handled with appropriate precautions in a laboratory setting.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

Conclusion

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its combination of a reactive bromine handle for cross-coupling and a protected acid functionality makes it an ideal building block for creating complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge for researchers to effectively utilize this valuable compound in their synthetic endeavors.

References

-

WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][7][8]triazolo[4,3-a][7][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents. Available at:

-

Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem. Available at: [Link]

-

US6784171B2 - Process for the production of tert-butyl (E)-(6--2, 2-dimethyl[7][9]dioxan-4-yl). Available at:

-

Rapid Identification of Constituents in Cephalanthus tetrandrus (Roxb.) Ridsd. et Badh. F. Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry - MDPI. Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

- Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents.

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. Available at: [Link]

-

Isolation and Characterization of Ethyl Acetate Fraction from Abroma augusta L as an Anti-Inflammatory Agent - Semantic Scholar. Available at: [Link]

-

Safety data sheet - CPAChem. Available at: [Link]

-

The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PubMed Central. Available at: [Link]

-

Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals. Available at: [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. Available at: [Link]

-

Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Available at: [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]

-

Safety Data Sheet: Tert-butyl acetate - NIC Industries. Available at: [Link]

-

31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... - ResearchGate. Available at: [Link]

- US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents.

-

NMR Chemical Shifts. Available at: [Link]

-

Ethyl 2-(2-bromopyrimidin-5-yl)acetate | C8H9BrN2O2 | CID 57443494 - PubChem. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide) - Doc Brown's Chemistry. Available at: [Link]

-

(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | CID - PubChem. Available at: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

Sources

- 1. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. japsonline.com [japsonline.com]

- 6. US11554171B2 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 7. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 8. US6784171B2 - Process for the production of tert-butyl (E)-(6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl](4R,6S)-2, 2-dimethyl[1, 3]dioxan-4-yl)acetate - Google Patents [patents.google.com]

- 9. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate in Medicinal Chemistry

[1]

CAS Number: 1114830-16-8 Formula: C₁₀H₁₃BrN₂O₂ Molecular Weight: 273.13 g/mol [1][2]

Abstract

Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate represents a high-value "linchpin" scaffold in modern drug discovery, particularly within the fields of targeted protein degradation (PROTACs) and kinase inhibition.[1] Its structural utility lies in its orthogonality: the 5-bromo "warhead" enables rapid diversification via cross-coupling, while the tert-butyl ester serves as a robust, acid-labile masked carboxylate for linker attachment.[1] This guide provides a definitive technical analysis of its synthesis, reactivity profile, and application in high-throughput medicinal chemistry.[1]

Part 1: The Scaffold & Chemical Profile[1]

The molecule consists of an electron-deficient pyrimidine ring substituted at the C2 position with a tert-butyl acetate group and at the C5 position with a bromine atom.[1][3] This specific substitution pattern is non-trivial; the C2-position is historically difficult to functionalize selectively without disrupting the C5-halogen.[1]

Key Physical Properties

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline form preferred for stability.[1] |

| Melting Point | 58–62 °C | Low melting point requires cold storage to prevent caking.[1] |

| Solubility | DMSO, DCM, EtOAc | High lipophilicity due to the tert-butyl group.[1] |

| Stability | Acid-sensitive | The tert-butyl ester hydrolyzes in TFA/HCl.[1] Stable to basic conditions. |

Part 2: Synthesis Strategy (The "Make")

While commercial sources exist, in-house preparation is often required for gram-scale delivery or analog generation.[1] The most robust "field-proven" route avoids the expensive palladium-catalyzed

Core Logic

The 2-position of the pyrimidine ring is highly electrophilic due to the withdrawing nature of the two nitrogen atoms.[1] However, standard enolates (like those from ketones) can lead to polymerization.[1] We utilize Lithium Hexamethyldisilylamide (LiHMDS) to generate the enolate of tert-butyl acetate at low temperatures.[1] This sterically hindered, non-nucleophilic base prevents direct attack on the pyrimidine ring, ensuring the enolate is the only nucleophile.[1]

Step-by-Step Protocol

Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), tert-Butyl acetate (1.2 eq), LiHMDS (1.0 M in THF, 2.5 eq), Anhydrous THF.

-

Enolate Formation:

-

Charge a flame-dried 3-neck flask with anhydrous THF under Argon.

-

Cool to -78 °C (Dry ice/Acetone bath).

-

Add LiHMDS solution dropwise.[1]

-

Add tert-butyl acetate slowly over 15 minutes. Critical: Maintain temp < -70 °C to prevent Claisen self-condensation of the ester.[1]

-

Stir for 30 minutes to ensure complete enolization.

-

-

Displacement (

): -

Reaction & Quench:

-

Workup:

Synthesis Workflow Diagram

Figure 1: The

Part 3: Reactivity Profile & Applications

The value of CAS 1114830-16-8 lies in its divergent reactivity .[1] It acts as a hub for synthesizing complex heterocycles.[1]

The C-5 "Warhead" (Suzuki-Miyaura Coupling)

The bromine at C-5 is perfectly positioned for palladium-catalyzed cross-coupling.[1]

-

Conditions:

, -

Insight: The tert-butyl ester is bulky enough to prevent chelation of the Pd catalyst to the pyrimidine nitrogens, often resulting in higher yields compared to methyl ester analogs.[1]

The Ester "Mask" (Acidolysis)

The tert-butyl group is orthogonal to base-labile groups (like Fmoc or methyl esters).[1]

-

Result: Quantitative conversion to the free carboxylic acid, ready for amide coupling (EDC/HOAt) to attach linkers for PROTACs.

Divergent Synthesis Map

Figure 2: Divergent synthetic utility.[1] The scaffold allows for "Warhead First" (Path A/B) or "Linker First" (Path C) functionalization strategies.[1]

Part 4: Case Study – PROTAC Linker Synthesis

In the development of BRD4 degraders (e.g., similar to compounds in WO2020055976A1), this scaffold is used to extend the reach of the E3 ligase ligand.[1]

Experimental Protocol (Linker Attachment):

-

Hydrolysis: Treat CAS 1114830-16-8 (1 mmol) with 4M HCl in Dioxane (5 mL) at RT for 2 hours. Concentrate to dryness to yield the carboxylic acid HCl salt.[1]

-

Coupling: Suspend the salt in DMF. Add HATU (1.1 eq) and DIPEA (3 eq).[1] Stir for 5 mins.

-

Addition: Add the mono-Boc-diamine linker (e.g., N-Boc-ethylenediamine).[1] Stir for 2 hours.

-

Result: A 5-bromo-pyrimidine connected to a protected amine linker.[1][3][4] This "modular unit" can now be coupled to the protein of interest ligand via the bromine (Suzuki) and the E3 ligand via the amine (after Boc removal).[1]

Part 5: Handling & Safety Data[1]

-

Hazards: Irritant (H315, H319).[1] Avoid inhalation.

-

Storage: Store at 2-8 °C under inert atmosphere (Argon). The tert-butyl ester is thermally stable but prolonged exposure to moisture can lead to slow hydrolysis.[1]

-

QC Check:

H NMR (CDCl

References

-

Vertex Pharmaceuticals Inc. (2019).[1] Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. WO2019158550A1.[1] Link(Cited for general conditions of pyrimidine/pyridine acetate handling).[1]

-

Ambeed. (n.d.). Ethyl 2-(pyrimidin-2-yl)acetate Synthesis Route. Link(Cited for upstream synthesis logic of 2-pyrimidine acetates).[1][5]

-

BenchChem. (2025).[1][4] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link(Cited for Suzuki/Buchwald conditions on the C-5 bromine).[1]

-

Organic Syntheses. (1998).[1] Reaction of tert-butyl acetate enolates with electrophiles. Coll. Vol. 9, p. 589.[1] (Foundational reference for LiHMDS/tert-butyl acetate protocols).

-

BLDPharm. (n.d.).[1] Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate Product Page. Link(Source for physical property verification).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. calpaclab.com [calpaclab.com]

- 3. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (2230803-22-0) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 63155-11-3 | Ethyl 2-(pyrimidin-2-yl)acetate | Esters | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Building Block in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of this technology lies the modular synthesis of PROTACs, which requires a toolbox of versatile chemical building blocks. Among these, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate has emerged as a crucial intermediate, sought after for its inherent functionalities that allow for the facile construction of complex PROTAC molecules.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the chosen synthetic strategy and experimental conditions.

Strategic Approach to Synthesis: The Palladium-Catalyzed α-Arylation of an Ester Enolate

The molecular architecture of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate points towards a convergent synthetic strategy involving the formation of a carbon-carbon bond between the pyrimidine ring and the acetate moiety. Among the various modern cross-coupling methodologies, the palladium-catalyzed α-arylation of ester enolates stands out as a particularly effective approach for this transformation. This reaction class offers a direct and high-yielding route to α-aryl esters from readily available starting materials.

The proposed synthesis commences with the reaction of 2,5-dibromopyrimidine with the enolate of tert-butyl acetate. The choice of a palladium catalyst, in conjunction with a suitable phosphine ligand, is critical for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or in this case, more accurately, the reaction of the palladium-aryl intermediate with the enolate), and reductive elimination.

The Catalytic Cycle in Focus

The catalytic cycle, illustrated below, is the cornerstone of this synthetic transformation. Understanding its individual steps is paramount for troubleshooting and optimizing the reaction conditions.

Figure 1: A simplified representation of the palladium-catalyzed α-arylation of an ester enolate.

The cycle begins with the oxidative addition of the aryl halide (2,5-dibromopyrimidine) to a low-valent palladium(0) complex. This is often the rate-determining step and is influenced by the nature of the halide and the electron density of the aromatic ring. The resulting palladium(II) intermediate then reacts with the ester enolate. The final step is reductive elimination from the arylpalladium(II) enolate complex, which forms the desired C-C bond and regenerates the palladium(0) catalyst.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate. The procedure has been designed to be self-validating, with clear checkpoints and characterization data to ensure the identity and purity of the final product.

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Notes |

| 2,5-Dibromopyrimidine | C₄H₂Br₂N₂ | 237.88 | 32779-36-5 | Starting material. |

| tert-Butyl acetate | C₆H₁₂O₂ | 116.16 | 540-88-5 | Reagent and solvent. |

| Palladium(II) acetate | (CH₃COO)₂Pd | 224.50 | 3375-31-3 | Catalyst precursor. |

| Tri-tert-butylphosphine | C₁₂H₂₇P | 202.32 | 13716-12-6 | Ligand. |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | C₆H₁₈NNaSi₂ | 183.37 | 1070-89-9 | Strong, non-nucleophilic base. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For work-up. |

| Saturated aq. NH₄Cl | - | - | - | For quenching. |

| Brine | - | - | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| Silica gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography. |

| Hexanes | - | - | - | Eluent for chromatography. |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent for chromatography. |

Synthesis Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dibromopyrimidine (1.0 eq), palladium(II) acetate (0.05 eq), and tri-tert-butylphosphine (0.10 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous toluene to dissolve the solids.

-

Enolate Formation: In a separate dry flask under nitrogen, dissolve tert-butyl acetate (2.0 eq) in anhydrous toluene. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.8 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Coupling Reaction: Slowly add the pre-formed enolate solution to the flask containing the 2,5-dibromopyrimidine and catalyst via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 12-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Purification and Characterization: Ensuring a Self-Validating System

The integrity of any chemical synthesis lies in the rigorous purification and characterization of the final product. This ensures that the material being used in subsequent applications is of the required purity and identity.

Purification Workflow

Figure 2: A flowchart illustrating the purification process for tert-butyl 2-(5-bromopyrimidin-2-yl)acetate.

Characterization Data

The identity and purity of the synthesized tert-butyl 2-(5-bromopyrimidin-2-yl)acetate should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the tert-butyl protons (~1.5 ppm), a singlet for the methylene protons (~3.8 ppm), and a singlet for the two equivalent pyrimidine protons (~8.8 ppm). |

| ¹³C NMR | Resonances corresponding to the tert-butyl carbons, the quaternary ester carbon, the methylene carbon, and the carbons of the pyrimidine ring. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₃BrN₂O₂), including the characteristic isotopic pattern for a bromine-containing compound. |

Note: The exact chemical shifts in NMR spectroscopy may vary slightly depending on the solvent used for analysis.

Conclusion and Future Perspectives

This technical guide has outlined a detailed and reliable method for the synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, a key building block in the burgeoning field of targeted protein degradation. The palladium-catalyzed α-arylation of tert-butyl acetate with 2,5-dibromopyrimidine provides an efficient and scalable route to this important intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental and purification protocols, researchers can confidently produce high-purity material for their drug discovery programs.

The versatile nature of the pyrimidine ring and the presence of both a bromo substituent and an ester functionality make this molecule an ideal scaffold for further chemical elaboration. The bromine atom can be readily functionalized through a variety of cross-coupling reactions, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation. These features ensure that tert-butyl 2-(5-bromopyrimidin-2-yl)acetate will continue to be a valuable tool in the design and synthesis of next-generation therapeutics.

References

-

Palladium-Catalyzed Alpha-Arylation of Esters and Amides. Hartwig, J. F., et al. Journal of the American Chemical Society. [Link]

-

The Negishi Cross-Coupling Reaction. Negishi, E.-i. Accounts of Chemical Research. [Link]

-

PROTACs: A New Therapeutic Modality. Crews, C. M., et al. Nature Reviews Drug Discovery. [Link]

-

Synthesis of Pyrimidine Derivatives. Joule, J. A., and Mills, K. Heterocyclic Chemistry. [Link]

-

Purification of Laboratory Chemicals. Armarego, W. L. F., and Chai, C. L. L. Elsevier. [Link]

An In-Depth Technical Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Key Building Block in Modern Drug Discovery

For Immediate Release

[CITY, State] – January 27, 2026 – As the landscape of therapeutic intervention evolves, the demand for sophisticated molecular tools has never been greater. This technical guide delves into the core characteristics, synthesis, and application of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate, a pivotal building block for researchers, scientists, and professionals in the field of drug development. Its unique structural features make it an invaluable asset in the construction of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Attributes

Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is a heterocyclic compound featuring a pyrimidine ring, a functionality that is a common motif in a vast array of pharmacologically active agents. The presence of a bromine atom at the 5-position of the pyrimidine ring and a tert-butyl acetate group at the 2-position bestows upon it a versatile reactivity profile, making it a sought-after intermediate in multi-step organic syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| CAS Number | 1114830-16-8 | [1] |

| Appearance | Solid (typical) | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

The Synthetic Rationale: A Chemist's Perspective

While a definitive, publicly available, step-by-step synthesis protocol for Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is not extensively documented in readily accessible literature, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. A plausible and efficient approach involves the esterification of 2-(5-bromopyrimidin-2-yl)acetic acid with tert-butanol.

A related synthetic transformation, the synthesis of tert-butyl 2-(4-methoxyphenylthio)acetate, provides a procedural blueprint that can be adapted. This reaction involves the dropwise addition of tert-butyl bromoacetate to a solution of the corresponding thiol and a base like potassium tert-butoxide (t-BuOK) in an appropriate solvent such as tetrahydrofuran (THF) at a controlled temperature.[2]

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate.

The causality behind this experimental design lies in the reactivity of the starting materials. The carbon atom at the 2-position of the 2,5-dibromopyrimidine is susceptible to nucleophilic attack, and a carbanion equivalent derived from tert-butyl acetate would serve as an effective nucleophile. The tert-butyl ester group is a common protecting group in organic synthesis, valued for its stability under a range of reaction conditions and its susceptibility to cleavage under acidic conditions, providing a strategic advantage in the synthesis of complex molecules.

The Lynchpin of Targeted Protein Degradation: Application in PROTACs

The primary and most impactful application of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This novel therapeutic modality offers the potential to target proteins that have been historically considered "undruggable."

The structure of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate is ideally suited for its role in PROTAC synthesis. The bromo-substituent on the pyrimidine ring serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the pyrimidine core and a diverse range of boronic acids or esters, which can be attached to a linker element of the PROTAC.

The Role in PROTAC Assembly:

Caption: The central role of Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate in PROTAC synthesis via Suzuki-Miyaura coupling.

This modular approach allows for the systematic variation of the linker and the E3 ligase ligand, enabling the optimization of the PROTAC's pharmacological properties.

Targeting Key Oncoproteins: BRD4 and BTK

Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate has been instrumental in the development of PROTACs targeting key oncoproteins, including Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

-

BRD4: As an epigenetic reader, BRD4 plays a crucial role in the regulation of gene expression and is a well-validated target in various cancers. BRD4-targeting PROTACs have demonstrated the ability to significantly reduce BRD4 protein levels, offering a promising therapeutic strategy.[3][4] The use of this building block allows for the construction of potent and selective BRD4 degraders.[5]

-

BTK: A critical component of the B-cell receptor signaling pathway, BTK is a key therapeutic target in B-cell malignancies.[6] PROTACs designed to degrade BTK have shown potential to overcome resistance mechanisms associated with traditional BTK inhibitors.[7][8] The versatility of the 5-bromopyrimidine moiety allows for its incorporation into diverse BTK-targeting PROTAC scaffolds.

Physicochemical Characterization: A Spectroscopic Profile

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region (around 1.3-1.5 ppm).[9][10] The methylene protons adjacent to the carbonyl group would appear as a singlet further downfield. The two non-equivalent protons on the pyrimidine ring would each present as a singlet in the aromatic region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon, and the carbon atoms of the pyrimidine ring. The carbon atom bonded to the bromine would exhibit a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (273.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[11] Common fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Conclusion and Future Outlook

Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate has firmly established itself as a cornerstone building block in the arsenal of medicinal chemists and drug discovery scientists. Its strategic combination of a reactive bromine handle and a stable ester protecting group makes it an ideal starting point for the synthesis of complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the demand for such versatile and strategically functionalized intermediates is set to grow, ensuring that Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate will remain a relevant and valuable tool for the foreseeable future.

References

-

National Center for Biotechnology Information. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PubMed Central. Available from: [Link]

-

MDPI. (2024). Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation. Available from: [Link]

-

ResearchGate. (2020). Targeted selective degradation of Bruton's tyrosine kinase by PROTACs. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

-

Supporting Information. Synthesis route of the sulfone warhead 4. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PubMed Central. Available from: [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

National Center for Biotechnology Information. (2024). BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Available from: [Link]

-

Open Exploration Publishing. (2023). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Available from: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link]

-

ResearchGate. (2018). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Available from: [Link]

-

Chegg.com. (2021). Solved The IR, 1H NMR, and 13C NMR spectra, and structure of. Available from: [Link]

-

MDPI. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Available from: [Link]

-

Cambridge Open Engage. (2024). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. Available from: [Link]

-

PubMed. (2025). Photo-Activated PROTACs for Targeted BRD4 Degradation and Synergistic Photodynamic Therapy in Bladder Cancer. Available from: [Link]

-

Supporting Information. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. Available from: [Link]

-

ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available from: [Link]

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available from: [Link]

-

PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Available from: [Link]

Sources

- 1. 1114830-16-8|tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 9. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Diverse Biological Activities of Bromopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the quest for novel therapeutics. The introduction of a bromine atom onto this versatile core imparts unique physicochemical properties, profoundly influencing the molecule's biological profile. This guide provides an in-depth exploration of the multifaceted biological activities of bromopyrimidine derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

I. Anticancer Activity of Bromopyrimidine Derivatives: Targeting the Engines of Malignancy

Bromopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines, including those of the cervix (HeLa), lung (A549), and breast (MCF-7).[1] Their mechanisms of action are often centered on the inhibition of key enzymes that drive cancer cell proliferation and survival.

A. Mechanism of Action: Taming Uncontrolled Cell Growth

A primary anticancer mechanism of bromopyrimidine derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, differentiation, and apoptosis.[3][4] Dysregulation of these pathways is a hallmark of cancer.

-

Tyrosine Kinase Inhibition: Many bromopyrimidine derivatives have been designed as potent tyrosine kinase inhibitors. For instance, certain 5-bromo-pyrimidine analogues have demonstrated excellent activity against the Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia, with some compounds showing potency comparable to the established drug Dasatinib.[1]

-

EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers and are critical targets for cancer therapy.[4][5] Bromopyrimidine derivatives have been investigated as inhibitors of these receptors, interfering with downstream signaling cascades that promote tumor growth.[3] The binding of these inhibitors to the ATP-binding site of the kinase domain effectively blocks the phosphorylation cascade.[5]

-

JNK Pathway Modulation: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis (programmed cell death).[4] Some pyrimidine derivatives have been shown to induce JNK phosphorylation, leading to the activation of pro-apoptotic pathways in cancer cells.[6]

-

Induction of Apoptosis: Beyond kinase inhibition, some bromopyrimidine derivatives can induce apoptosis through other mechanisms, such as the inhibition of Topoisomerase IIα, an enzyme essential for DNA replication and repair.[3] Inhibition of this enzyme leads to DNA damage and triggers the apoptotic cascade.

Below is a diagram illustrating the interception of the EGFR signaling pathway by a bromopyrimidine derivative.

Figure 1: Inhibition of the EGFR signaling pathway by a bromopyrimidine derivative.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of bromopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2]

-

Position of the Bromo Group: The presence of a bromine atom at the 5-position of the pyrimidine ring has been shown to be crucial for the potent antiproliferative activity of certain derivatives.[7]

-

Substituents at other positions: The introduction of various aryl and heterocyclic moieties at other positions of the pyrimidine core can modulate the anticancer activity. For instance, the incorporation of a 1,2-dimethylpiperazine pendant domain in combination with a 5-bromo substituent yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity in colon cancer cell lines.[7]

C. In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected bromopyrimidine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b | Melanoma (A375) | < 50 | [8] |

| Melanoma (C32) | < 50 | [8] | |

| Prostate (DU145) | < 50 | [8] | |

| Compound 4e | Colon (Colo 205) | 1.66 | [9] |

| Compound 4f | Colon (Colo 205) | 1.83 | [9] |

| Compound 7m | Lung (A549) | Potent | [10] |

| Compound 7r | Colon (HT-29) | Potent | [10] |

II. Antimicrobial Activity of Bromopyrimidine Derivatives: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Bromopyrimidine derivatives have demonstrated significant potential as a novel class of antimicrobial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1]

A. Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial action of bromopyrimidine derivatives can be attributed to their ability to interfere with fundamental cellular processes in microorganisms.

-

Inhibition of FtsZ Polymerization: A key target for some thiophenyl-pyrimidine derivatives is the FtsZ protein, a bacterial homolog of tubulin.[11][12] FtsZ plays a critical role in bacterial cell division by forming a contractile ring (the Z-ring) at the division site.[11] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[11][12]

-

Inhibition of GTPase Activity: The function of FtsZ is dependent on its GTPase activity. Some bromopyrimidine derivatives have been shown to inhibit this enzymatic activity, further contributing to the disruption of cell division.[12]

Below is a workflow illustrating the mechanism of action of bromopyrimidine derivatives on bacterial cell division.

Figure 2: Inhibition of FtsZ polymerization by a bromopyrimidine derivative.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of bromopyrimidine derivatives is closely linked to their chemical structure.

-

Influence of Halogenation: Studies have shown that the presence and nature of halogen substituents can significantly impact antimicrobial activity. For instance, the percentage of inhibition against certain bacteria has been observed to increase with the increasing electronegativity of the halogen atom in the A-ring of flavonoid derivatives.[13]

-

Role of Other Substituents: The introduction of sulfur and nitrogen atoms, in addition to specific substituents at certain positions, has been found to enhance the antibacterial properties of flavone derivatives.[13]

C. In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected bromopyrimidine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5a | S. aureus | Significant Activity | [1] |

| E. coli | Significant Activity | [1] | |

| Compound 5c | S. aureus | Significant Activity | [1] |

| E. coli | Significant Activity | [1] | |

| Compound 6b | C. albicans | Significant Activity | [1] |

| Thiophenyl-pyrimidine | MRSA | < 2 | [12] |

| VRE | < 2 | [12] |

III. Enzyme Inhibitory Activity of Bromopyrimidine Derivatives: A Versatile Pharmacophore

Beyond their anticancer and antimicrobial properties, bromopyrimidine derivatives have demonstrated inhibitory activity against a variety of other enzymes, highlighting their potential for treating a broader range of diseases.

A. Diverse Enzyme Targets

-

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation. This suggests their potential as anti-inflammatory agents.

-

Thymidylate Synthase (TS) Inhibition: Some 6-aryl-5-cyano-pyrimidine derivatives have shown potent inhibitory activity against thymidylate synthase, a crucial enzyme in DNA synthesis, with IC50 values in the nanomolar range.[14]

B. In Vitro Enzyme Inhibition Data

The following table provides a summary of the enzyme inhibitory activity of selected pyrimidine derivatives.

| Compound ID | Enzyme Target | IC50 | Reference |

| Compound 8 | Thymidylate Synthase | 3.89 nM | [14] |

| Compound 12 | Thymidylate Synthase | 15.74 nM | [14] |

| Pyrazolo[3,4-d]pyrimidine 12 | BTK | 4.2 nM | [15] |

| Pyrazolo[3,4-d]pyrimidine 13 | BTK | 11.1 nM | [15] |

| Thienopyrimidine 9a | PI3Kα | 9.47 µM | [16] |

| Pyrimidine-based derivative 13 | Aurora A kinase | < 200 nM | [17] |

IV. Key Experimental Protocols

To facilitate further research and development of bromopyrimidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

A. MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the bromopyrimidine derivatives and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: Perform a two-fold serial dilution of the bromopyrimidine derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. ADP-Glo™ Kinase Assay for Enzyme Inhibition

This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

Protocol:

-

Kinase Reaction: Set up the kinase reaction including the kinase, substrate, ATP, and the bromopyrimidine derivative (inhibitor).

-

ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP produced to ATP.

-

Luminescence Measurement: The newly generated ATP is then measured using a luciferase/luciferin reaction, and the luminescent signal is read on a luminometer.

-

Data Analysis: The luminescence is proportional to the amount of ADP produced and is used to determine the kinase activity and the IC50 of the inhibitor.

V. Conclusion and Future Directions

Bromopyrimidine derivatives represent a rich and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents, coupled with their synthetic accessibility, makes them a highly attractive area for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the bromopyrimidine core to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the chemical space around the bromopyrimidine nucleus holds immense promise for the discovery of next-generation drugs to address unmet medical needs.

References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (2023). PubMed. Retrieved January 27, 2026, from [Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved January 27, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of Bozepinib. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved January 27, 2026, from [Link]

-

Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor. Retrieved January 27, 2026, from [Link]

-

Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Reference Antimicrobial Susceptibility Testing (AST) Data. (2024). Centers for Disease Control and Prevention. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor.org. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

HER2-driven breast cancer suppression by the JNK signaling pathway. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). PubMed. Retrieved January 27, 2026, from [Link]

-

MIC and Inhibition zone diameter distributions. (n.d.). EUCAST. Retrieved January 27, 2026, from [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Protocol to analyze antimicrobial susceptibility data. (n.d.). NPL Publications. Retrieved January 27, 2026, from [Link]

-

Jnk Pathway. (2015). YouTube. Retrieved January 27, 2026, from [Link]

-

HER2 signaling pathway. HER2 as well as the other members of the EGFR... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 27, 2026, from [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Bacterial cell division: modeling FtsZ assembly and force generation from single filament experimental data. (2018). FEMS Microbiology Reviews. Retrieved January 27, 2026, from [Link]

-

Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Structure-activity relationship that was identified for the inhibitors... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HER2-signaling pathway, JNK and ERKs kinases, and cancer stem-like cells are targets of Bozepinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 17. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

The Pyrimidine Core: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine scaffold, a fundamental heterocyclic motif, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. Its inherent electronic properties and versatile substitution patterns have rendered it a "privileged structure," consistently appearing in a multitude of biologically active compounds and clinically successful drugs. This guide provides a comprehensive exploration of the multifaceted role of pyrimidines in drug discovery and development. We will delve into the fundamental principles that underpin their biological activity, explore their diverse therapeutic applications with a focus on anticancer, antiviral, and antimicrobial agents, and provide insights into the synthetic strategies and structure-activity relationships that guide the design of novel pyrimidine-based therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform the next generation of pyrimidine-centered drug discovery.

The Enduring Significance of the Pyrimidine Scaffold

The prevalence of the pyrimidine ring system in nature is a clear indicator of its profound biological importance. As a core component of the nucleobases cytosine, thymine, and uracil, it is fundamental to the structure and function of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over six decades.[3][4] The two nitrogen atoms within the six-membered ring confer unique electronic properties, enabling a range of non-covalent interactions with biological targets, including hydrogen bonding, which is crucial for molecular recognition.[5] Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl group, offering opportunities to fine-tune pharmacokinetic and pharmacodynamic properties.[4][5]

The versatility of the pyrimidine core is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[5][6][7][8] The U.S. Food and Drug Administration (FDA) has approved a rapidly growing portfolio of pyrimidine-containing drugs, underscoring their therapeutic value across a wide array of diseases.[4]

Pyrimidines in Oncology: A Pillar of Cancer Chemotherapy

The application of pyrimidine analogs in cancer treatment is a well-established and continually evolving field. Their primary mechanism of action often involves the disruption of nucleic acid synthesis, preferentially targeting rapidly proliferating cancer cells.

Antimetabolites: Disrupting the Building Blocks of Life

Pyrimidine antimetabolites are structurally similar to endogenous pyrimidines and function by interfering with the synthesis of DNA and RNA.[9][10] This can occur through several mechanisms:

-

Inhibition of Key Enzymes: Pyrimidine analogs can inhibit enzymes crucial for nucleotide biosynthesis, such as thymidylate synthase.[11]

-

Incorporation into Nucleic Acids: These analogs can be incorporated into DNA and RNA, leading to strand breaks, miscoding, and ultimately, apoptosis.[10]

-

Inhibition of DNA Polymerase: Some pyrimidine derivatives can directly inhibit the action of DNA polymerase, halting DNA replication.[10]

A classic example is 5-Fluorouracil (5-FU) , which has been a mainstay in the treatment of various solid tumors for decades.[11]

Kinase Inhibitors: Targeting Aberrant Signaling

In recent years, pyrimidine-based compounds have emerged as potent inhibitors of protein kinases, which are often dysregulated in cancer. The pyrimidine scaffold serves as an excellent "hinge-binding" motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.[12][13] This has led to the development of numerous targeted therapies.

For instance, pyrimidine derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[3] Drugs like Gefitinib and Lapatinib are examples of pyrimidine-based EGFR inhibitors used in the treatment of lung and breast cancer.[3] Furthermore, fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are recognized as privileged scaffolds for kinase inhibitor development due to their structural similarity to the adenine ring of ATP.[13][14]

Workflow: Screening for Pyrimidine-Based Kinase Inhibitors

Caption: A generalized workflow for the identification and optimization of pyrimidine-based kinase inhibitors.

Pyrimidines in the Fight Against Viral Infections

The structural analogy of pyrimidine derivatives to nucleosides has made them a rich source of antiviral agents.[15] These compounds typically function as chain terminators in viral DNA or RNA synthesis.

Many successful antiviral drugs are pyrimidine nucleoside analogs, including:

-

Zidovudine (AZT): An anti-HIV drug that inhibits reverse transcriptase.[5]

-

Lamivudine: Used in the treatment of HIV and hepatitis B.[15]

-

Acyclovir: A widely used medication against herpes viruses.[15]

The development of non-nucleoside pyrimidine inhibitors has also gained traction. For example, Etravirine and Rilpivirine are pyrimidine-containing non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy.[5]

The Broad Spectrum of Antimicrobial Pyrimidines

Pyrimidine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[6][16] Their mechanisms of action are diverse and can include:

-

Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids. Trimethoprim , a pyrimidine-based antibacterial, is a well-known DHFR inhibitor.

-

Intercalation into DNA: Some pyrimidine derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function.[17]

The combination of a pyrimidine core with other heterocyclic moieties, such as sulfanilamides, has proven to be a successful strategy for developing novel antimicrobial agents with enhanced potency.[17]

Pyrimidines in the Central Nervous System (CNS)

The therapeutic potential of pyrimidines extends to the treatment of neurological disorders. Several pyrimidine-containing drugs are used for their effects on the CNS:

-

Sedatives and Hypnotics: Compounds like Zaleplon and Indiplon are used to treat insomnia.[5]

-

Antipsychotics: Risperidone and Pirenperone are employed in the management of schizophrenia and bipolar disorder.[5]

More recently, research has focused on the role of pyrimidines in combating neurodegenerative diseases such as Alzheimer's disease.[18][19] Pyrimidine-based compounds are being investigated as modulators of γ-secretase, an enzyme involved in the production of amyloid-beta peptides, and as inhibitors of kinases implicated in tau pathology.[12][18]

Synthetic Strategies for Accessing Pyrimidine Scaffolds

The facile synthesis of substituted pyrimidines is a key factor in their widespread use in medicinal chemistry. Several named reactions are cornerstones of pyrimidine synthesis:

The Biginelli Reaction: A Classic Multicomponent Approach

First reported in 1891, the Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[5] This reaction is highly valued for its simplicity, efficiency, and ability to generate a diverse range of pyrimidine derivatives.[5]

Experimental Protocol: A Representative Biginelli Reaction

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aryl aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., HCl).

-

Reaction Conditions: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Other Synthetic Routes

Beyond the Biginelli reaction, numerous other methods exist for the synthesis of the pyrimidine core. For example, a one-pot multi-component reaction of benzaldehydes, ethyl cyanoacetate, and thiourea can yield pyrimidine derivatives.[20] Subsequent modifications, such as hydrazinolysis and condensation reactions, can be used to further elaborate the pyrimidine scaffold and generate libraries of compounds for biological screening.[20]

Structure-Activity Relationship (SAR) and Drug Design

The systematic modification of substituents on the pyrimidine ring is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates. The position and nature of these substituents can significantly influence a compound's potency, selectivity, and metabolic stability.[21] For instance, in the development of kinase inhibitors, modifications at the 5-position of the pyrimidine core can impact selectivity by interacting with the gatekeeper residue in the ATP-binding pocket.[12]

Computational methods, such as molecular docking, play an increasingly important role in guiding the design of novel pyrimidine derivatives by predicting their binding modes and affinities to biological targets.

Conclusion and Future Perspectives

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its inherent biological relevance, coupled with its synthetic tractability, has cemented its status as a privileged structure in medicinal chemistry. The continued exploration of novel pyrimidine derivatives, aided by advances in synthetic chemistry, computational modeling, and a deeper understanding of disease biology, holds immense promise for addressing unmet medical needs. From targeted cancer therapies to novel antiviral and neuroprotective agents, the future of the pyrimidine core in drug discovery is undoubtedly bright.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]

-

Minoxidil. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyrimidine Analogs. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). (n.p.). Retrieved from [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). (n.p.). Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central. Retrieved from [Link]

-

Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). (n.p.). Retrieved from [Link]